molecular formula C18H18N2O4S B420879 N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 309293-37-6

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B420879
CAS RN: 309293-37-6
M. Wt: 358.4g/mol
InChI Key: XLBOIGRSRMTGES-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, also known as EBA, is a chemical compound that has gained significant attention in the field of scientific research. EBA is a fluorescent molecule that has been widely used as a probe for the detection of protein aggregation, which is a hallmark of several neurodegenerative diseases.

Scientific Research Applications

Antimicrobial Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide: and its derivatives have been studied for their potential antimicrobial properties. Research indicates that these compounds can be synthesized and evaluated for in vitro activities against various bacterial and fungal strains. The presence of the benzothiazole moiety is believed to contribute to these biological activities .

Anticancer Properties

The compound has also been explored for its anticancer effects. Studies involving molecular docking and in vitro assays against human cancer cell lines such as A549, K562, and MDA-MB-231 have been conducted. These studies aim to understand the interaction between the chemical compound and cancerous cells, potentially leading to new therapeutic approaches .

Antidiabetic Applications

Benzothiazole derivatives, including N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide , have shown promise in antidiabetic activity. Synthesized compounds have been evaluated in vivo for their ability to reduce hyperglycemia in diabetes mellitus models, with some derivatives showing significant lowering of blood glucose levels .

OLEDs and Electronic Applications

Heterocyclic compounds like benzothiazoles are widely used in fields such as organic light-emitting diodes (OLEDs) and other electronic applications. Their unique structural properties make them suitable for use in supercapacitors, sensors, electrochemical studies, and molecular switches .

Dyes and Pigments

Benzothiazole-based compounds are utilized in the synthesis of azo dyes, which are colored compounds containing at least one azo group. These dyes have several industrial applications, including use in polyester fibers, nonlinear optical systems, sensitized solar cells, and liquid crystalline displays .

Biological Studies

The compound’s derivatives have been used broadly in various biological studies, including antibacterial, antifungal, antioxidant, and antiviral activities. The heterocyclic ring structure of benzothiazoles leads to several industrial applications due to their biological relevance .

Pharmaceutical Chemistry

In pharmaceutical chemistry, benzothiazole derivatives are considered crucial due to the presence of heteroatoms in the ring nucleus, which are responsible for biological activities. They are extensively used in the development of new drugs and therapeutic agents .

Material Science

The structural and vibrational properties of benzothiazole derivatives are of interest in material science. Theoretical studies using methods like DFT/B3LYP help in understanding the vibrational and structural optimization of these molecules, which is essential for designing materials with specific properties .

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-4-24-12-6-7-13-16(10-12)25-18(19-13)20-17(21)11-5-8-14(22-2)15(9-11)23-3/h5-10H,4H2,1-3H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBOIGRSRMTGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

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